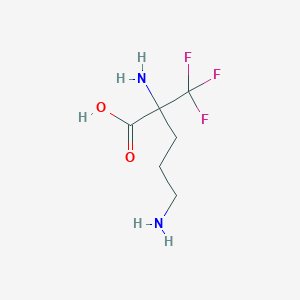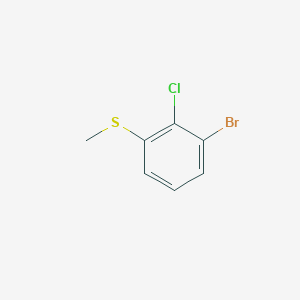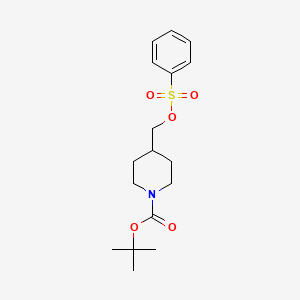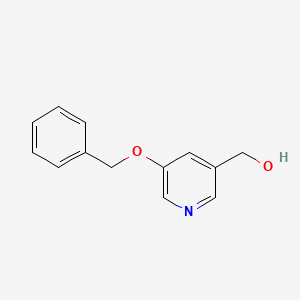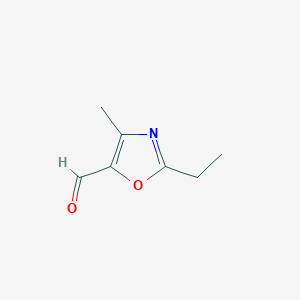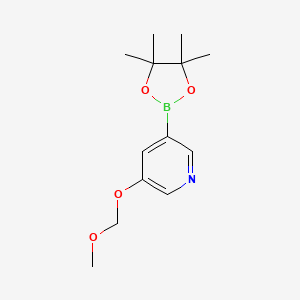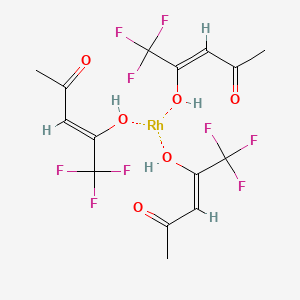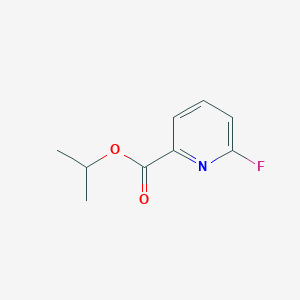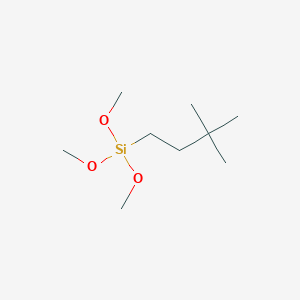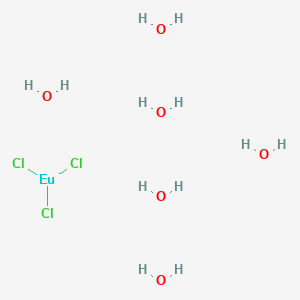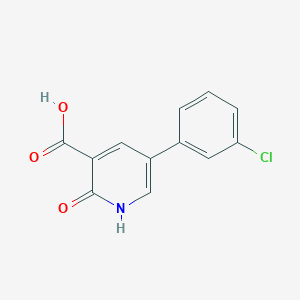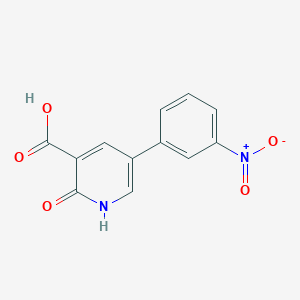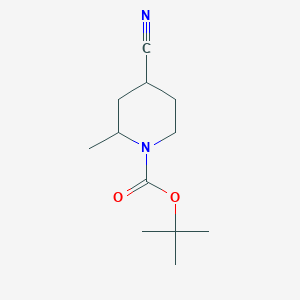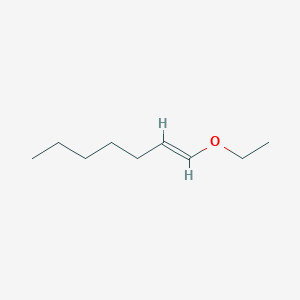
1-Ethoxy-1-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-heptene is an organic compound with the molecular formula C9H18O. It is an ether derivative of heptene, characterized by the presence of an ethoxy group attached to the first carbon of the heptene chain. This compound is used in various chemical reactions and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-heptene can be synthesized through several methods. One common approach involves the reaction of heptene with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and catalyst concentration to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-1-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into heptane and ethanol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane, ethanol.
Substitution: Various halogenated heptenes.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-heptene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Research into its potential as a drug intermediate is ongoing.
Industry: It is employed in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 1-ethoxy-1-heptene exerts its effects involves the interaction of its ethoxy group with various molecular targets. In oxidation reactions, the ethoxy group is typically the site of initial attack by oxidizing agents, leading to the formation of intermediate compounds that further react to form the final products.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1-heptene: Similar in structure but with a methoxy group instead of an ethoxy group.
1-Butoxy-1-heptene: Contains a butoxy group, leading to different reactivity and applications.
Uniqueness: 1-Ethoxy-1-heptene is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and industrial applications. Its ethoxy group provides a distinct reactivity profile compared to other alkoxy derivatives.
Eigenschaften
IUPAC Name |
(E)-1-ethoxyhept-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9-10-4-2/h8-9H,3-7H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTIAHWPSZKYHU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)
